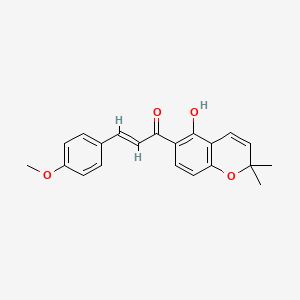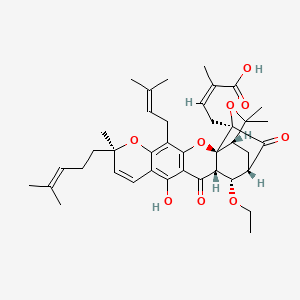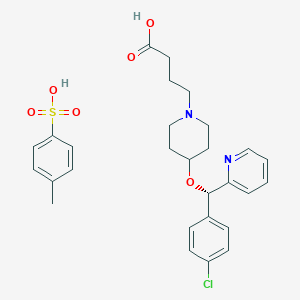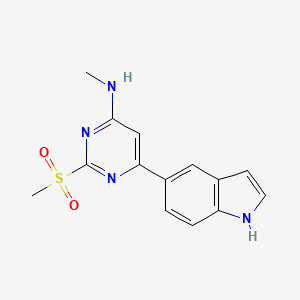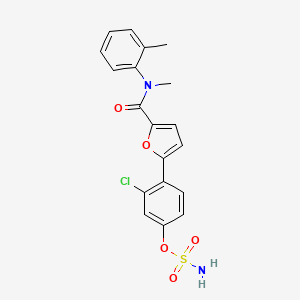
5-HT6R antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT6R antagonist 1 is a compound that acts as an antagonist to the serotonin type 6 receptor (5-HT6R). This receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in various cognitive functions, including memory and learning. The compound has shown potential in reversing memory impairments and has applications in the study of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of 5-HT6R antagonist 1 involves the creation of 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives. A sustainable mechanochemical method is used for this synthesis. The process involves the inversion of the sulfonamide bond and its incorporation into the isoindoline scaffold, which switches the functional profile of the compound at Gs signaling without impacting the Cdk5 pathway .
Chemical Reactions Analysis
5-HT6R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
5-HT6R antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms involving serotonin receptors.
Biology: It helps in understanding the role of serotonin receptors in various biological processes, including cognitive function and brain development.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and epilepsy.
Mechanism of Action
5-HT6R antagonist 1 exerts its effects by blocking the serotonin type 6 receptor (5-HT6R). This receptor is coupled to Gs proteins and mediates excitatory neurotransmission. By blocking this receptor, the compound can enhance glutamatergic and cholinergic neurotransmission in various brain areas, leading to improved cognitive function. The compound also regulates M-currents in the hippocampus, which helps in reducing excitability and improving long-term potentiation .
Comparison with Similar Compounds
5-HT6R antagonist 1 is unique in its ability to act as a neutral antagonist at the 5-HT6R-operated Gs signaling and as an inverse agonist at the Cdk5 pathway. Similar compounds include:
SB-258585: An inverse agonist at 5-HT6R-operated Gs and Cdk5 signaling.
SB271046: A 5-HT6R antagonist that upregulates the expression of KCNQ2 in the M-channel.
KMP-10: A non-indole and non-sulfone hydantoin-triazine 5-HT6R ligand with procognitive and anti-obesity properties .
These compounds share similar mechanisms of action but differ in their specific functional profiles and therapeutic applications.
Properties
Molecular Formula |
C17H22F2N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[1-(2,5-difluorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22F2N6O/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
YGKRVQCZWFVTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)OC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


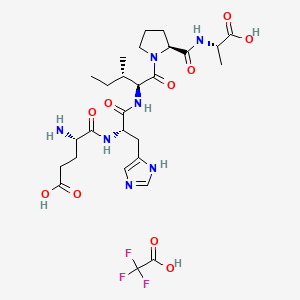
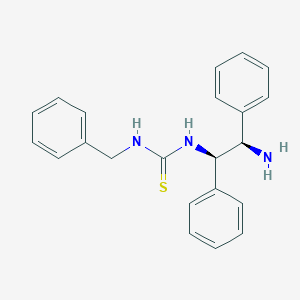
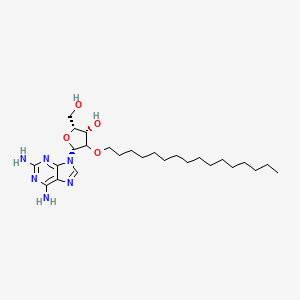
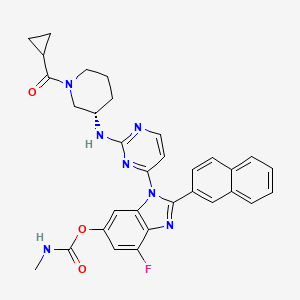
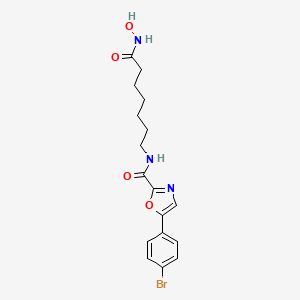
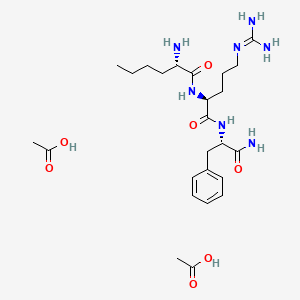
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
